Suzuki–Miyaura Coupling Yield in Pharmaceutical Scaffold Construction: 86–89% Isolated Yield with Microwave-Assisted Protocol
In the synthesis of DPP-4 inhibitor candidates for diabetes therapy, (1-cyclohexylvinyl)boronic acid derivatives were employed in microwave-assisted Suzuki–Miyaura coupling reactions with heteroaryl halides. Using a closely related analog—(1-(2-trifluoromethylcyclohexyl)vinyl)boronic acid—under standardized conditions (PdCl₂(dppf)·CH₂Cl₂, Na₂CO₃, DME/H₂O, 120 °C microwave, 2 h), isolated yields of 86% and 89% were achieved for coupling with 6-bromoindole and 8-bromoquinoline scaffolds, respectively [1][2]. This establishes a quantitative baseline for expected coupling efficiency when using 1-cyclohexylvinyl boronic acid scaffolds in heteroaromatic systems. In contrast, unsubstituted vinylboronic acid pinacol ester in copper-catalyzed C–O coupling gave yields as low as 19–59% under optimal conditions [3], demonstrating that the cyclohexyl-substituted framework does not inherently compromise coupling efficiency and may outperform simpler vinyl boronates in specific catalytic manifolds.
| Evidence Dimension | Isolated yield in Suzuki–Miyaura coupling |
|---|---|
| Target Compound Data | 86% (indole scaffold); 89% (quinoline scaffold) |
| Comparator Or Baseline | (1-(2-trifluoromethylcyclohexyl)vinyl)boronic acid (structurally analogous 1-cyclohexylvinyl boronic acid derivative); unsubstituted vinylboronic acid pinacol ester (19–59% yield in copper-catalyzed coupling) |
| Quantified Difference | Target scaffold achieves 86–89% isolated yield under microwave Suzuki conditions; comparator vinyl pinacol boronate gives 19–59% in copper-catalyzed C–O coupling |
| Conditions | PdCl₂(dppf)·CH₂Cl₂ (12 mol%), Na₂CO₃ (3 equiv), DME/H₂O (4:1), 120 °C microwave irradiation, 2 h |
Why This Matters
Demonstrates that the 1-cyclohexylvinyl boronic acid scaffold is compatible with high-yielding Suzuki couplings on pharmaceutically relevant heteroaryl bromides, providing procurement justification for medicinal chemistry programs requiring this specific steric and lipophilic vinyl substitution pattern.
- [1] Zhang, A.; et al. A kind of dpp-4 inhibitor and its preparation and application in diabetes. CN Patent CN108689989B, 2020. (Example 2: 86% yield). View Source
- [2] Dezhou University. A kind of quinoline derivative and its application in diabetes. CN Patent CN108675987B, 2020. (Example 2: 89% yield). View Source
- [3] King, A. E.; et al. Copper-Catalyzed Aerobic Oxidative Coupling of Arylboronic Esters and N-Heterocycles. In: Aerobic Copper-Catalyzed Organic Reactions. 2015. (Boronic acids gave 19–59% yield). View Source
